molecular formula C17H12OS4 B14263937 5,6-Diphenyl-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one CAS No. 157922-70-8

5,6-Diphenyl-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one

Cat. No.: B14263937
CAS No.: 157922-70-8
M. Wt: 360.5 g/mol
InChI Key: IQNOBRLDBVPPHI-UHFFFAOYSA-N
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Description

5,6-Diphenyl-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one is an organic compound that belongs to the class of dithiolo-dithiine derivatives This compound is characterized by its unique structure, which includes two phenyl groups and a dithiolo-dithiine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diphenyl-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of 1,8-diketone ring formation reactions. For instance, the reaction of 1,8-diketones with sulfur sources can lead to the formation of the dithiolo-dithiine core . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

5,6-Diphenyl-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: Electrophilic substitution reactions can occur, particularly at the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

5,6-Diphenyl-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Diphenyl-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one involves its interaction with molecular targets through its dithiolo-dithiine core. This core can participate in redox reactions, which may be crucial for its biological activities. The phenyl groups can also contribute to the compound’s overall reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Diphenyl-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one is unique due to its specific combination of phenyl groups and the dithiolo-dithiine core. This structure imparts distinct electronic properties, making it valuable for applications in organic electronics and materials science.

Properties

CAS No.

157922-70-8

Molecular Formula

C17H12OS4

Molecular Weight

360.5 g/mol

IUPAC Name

5,6-diphenyl-5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one

InChI

InChI=1S/C17H12OS4/c18-17-21-15-16(22-17)20-14(12-9-5-2-6-10-12)13(19-15)11-7-3-1-4-8-11/h1-10,13-14H

InChI Key

IQNOBRLDBVPPHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(SC3=C(S2)SC(=O)S3)C4=CC=CC=C4

Origin of Product

United States

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